p-Hydroxyatorvastatin lactone

Beschreibung

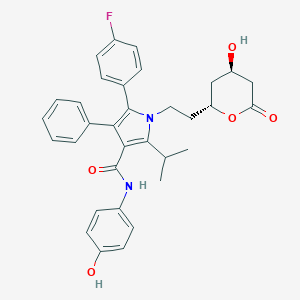

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJMDZSAAFACAM-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167535 | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163217-70-7 | |

| Record name | (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Hydroxy Atorvastatin Lactone

Chemical Synthesis Approaches

The chemical synthesis of 4-hydroxy atorvastatin (B1662188) lactone is a multi-step process that requires careful control of stereochemistry and functional group manipulations. Key aspects of this synthesis include the formation of the lactone ring, the construction of the central pyrrole (B145914) core, and the strategic use of protecting groups.

Lactonization Reactions in Multistep Synthesis

The formation of the lactone ring is a critical step in the synthesis of atorvastatin and its metabolites. This is often achieved in the final stages of the synthetic sequence. One common strategy involves the hydrolysis of a protected diol ester intermediate. For instance, a tert-butyl ester protecting the carboxylic acid and an acetonide protecting the diol can be removed under acidic conditions. This deprotection yields a diol acid, which then undergoes spontaneous or acid-promoted intramolecular cyclization to form the stable lactone ring. rsc.orgbiomolther.orggoogle.com

A specific example involves treating a protected diol intermediate with dilute hydrochloric acid to remove the acetonide group, followed by the removal of a tert-butyl ester with sodium hydroxide. Subsequent acidification with hydrochloric acid under mild heating facilitates the lactonization process, yielding the lactone compound. biomolther.org Another approach describes the saponification of a diol ester to its sodium salt, followed by careful removal of the alcohol solvent. Reacidification then leads to the formation of the free diol acid, which cyclizes to the lactone. google.com

| Starting Material | Reagents | Key Transformation | Yield | Reference |

| Protected diol ester | 1. Dilute HCl; 2. NaOH; 3. HCl, heat | Deprotection and lactonization | 89% | biomolther.org |

| Acetonide and tert-butyl ester protected precursor | 1. Ytterbium triflate, silver nitrate; 2. Hydrolytic deprotection, acid-promoted lactonization | One-pot pyrrole synthesis followed by deprotection and lactonization | 94% (for lactonization step) | rsc.org |

| Diol ester | 1. Saponification (NaOH); 2. Acidification | Formation of diol acid and subsequent lactonization | 59.8% (from tert-butyl isopropylidene) | google.com |

Strategies for Pyrrole Core Construction in Atorvastatin Analogs

The central pyrrole core of atorvastatin and its analogs is a key structural motif, and its construction is a focal point of many synthetic strategies. The Paal-Knorr synthesis is a classical and widely used method. vietnamjournal.rursc.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rsc.orgbeilstein-journals.org In the context of atorvastatin synthesis, a highly substituted 1,4-diketone is reacted with a chiral amine side chain precursor. rsc.org

Alternative strategies have also been developed to improve efficiency and convergence. One such method is the Hantzsch-type pyrrole synthesis, which can be performed under mechanochemical conditions using high-speed vibration milling. This approach involves a three-component reaction between a β-ketoamide, a chiral primary amine, and an α-haloketone. rsc.orgrsc.orgscienceopen.com This method offers a convergent route to the pyrrole core. rsc.org Other approaches include 1,3-dipolar cycloaddition reactions. rsc.orgbeilstein-journals.org For instance, a mesoionic species can react with an alkyne in a [3+2] cycloaddition to form the pyrrole ring with high regioselectivity. beilstein-journals.org More recently, multi-component reactions like the Ugi reaction have been explored to shorten the synthetic route. researchgate.net

| Method | Key Reactants | Advantages | Reference |

| Paal-Knorr Synthesis | 1,4-diketone, primary amine | Well-established, reliable | vietnamjournal.rursc.orgbeilstein-journals.org |

| Hantzsch-type Synthesis (Mechanochemical) | β-ketoamide, primary amine, α-haloketone | Convergent, solvent-free potential | rsc.orgrsc.orgscienceopen.comrsc.org |

| [3+2] Cycloaddition | Mesoionic species, alkyne | High regioselectivity | beilstein-journals.org |

| Ugi Four-Component Reaction | Amine, aldehyde, isocyanide, carboxylic acid | Convergent, shortens synthetic route | researchgate.net |

Role of Hydrolytic Deprotection in Lactone Formation

Hydrolytic deprotection is a pivotal step that directly precedes or occurs concurrently with lactonization. Protecting groups are essential during the synthesis to mask reactive functional groups, such as the diol and carboxylic acid of the side chain, while the pyrrole core is being constructed. google.com Common protecting groups include acetonides or boronate esters for the diol and tert-butyl esters for the carboxylic acid. biomolther.orgrsc.orggoogle.com

The removal of these protecting groups is typically achieved under acidic or basic conditions. For example, a final hydrolytic deprotection of an acetal (B89532) and a tert-butyl ester using aqueous acid leads to the in-situ formation of the diol-acid, which then spontaneously cyclizes to the more stable lactone form. rsc.orgresearchgate.net In a reported synthesis, the deprotection of a compound protected with an acetonide and a tert-butyl ester was followed by an acid-promoted lactonization, affording the atorvastatin lactone in a 94% yield for that specific step. rsc.org This highlights the efficiency of the combined deprotection-lactonization process.

Chemo-enzymatic Approaches to Chiral Side Chain Formation

Chemo-enzymatic methods offer a powerful alternative for the synthesis of the chiral side chain of atorvastatin and its derivatives, leveraging the high stereoselectivity of enzymes. vietnamjournal.rucsic.es These approaches are particularly advantageous for establishing the correct stereochemistry at the two chiral centers of the dihydroxyheptanoic acid side chain. google.com

One of the most promising enzymatic strategies involves the use of 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA). csic.es DERA can catalyze the sequential double aldol (B89426) addition of acetaldehyde (B116499) to an N-protected amino aldehyde. csic.es This reaction introduces the two required stereocenters in a single step, producing a lactol intermediate that can then be converted to the desired side chain. csic.es

Other enzymatic methods utilize keto reductases, such as alcohol dehydrogenase from Lactobacillus brevis (LBADH). nih.gov These enzymes can perform regio- and enantioselective reductions of diketone precursors. For example, the reduction of a 6-substituted dioxohexanoate with LBADH can yield a (5S)-5-hydroxy-3-oxo product with high enantiomeric excess. nih.gov This chiral building block can then be further elaborated to the full statin side chain. nih.gov

| Enzyme | Reaction Type | Substrate | Key Advantage | Reference |

| 2-Deoxyribose-5-phosphate aldolase (DERA) | Double aldol addition | N-protected amino aldehyde, acetaldehyde | Introduces two stereocenters in one step | csic.esgoogle.com |

| Alcohol dehydrogenase from Lactobacillus brevis (LBADH) | Asymmetric reduction | 6-substituted dioxohexanoate | High regio- and enantioselectivity | nih.gov |

Stereochemical Characterization and Its Significance

Elucidation of Absolute Stereochemistry

The absolute stereochemistry of 4-Hydroxy Atorvastatin (B1662188) Lactone has been definitively established through advanced analytical methods. The formal chemical name of the compound is 5-(4-fluorophenyl)-1-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-N-(4-hydroxyphenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamide. scbt.comsimsonpharma.com This nomenclature explicitly defines the configuration of the two chiral centers on the lactone ring as (2R,4R). scbt.comcaymanchem.comcymitquimica.com

This specific stereoisomeric form arises from the metabolic modification of the parent drug, Atorvastatin. All statins that are pharmacologically active possess a required (3R,5R) stereochemistry in their dihydroxyheptanoic acid side chain, which is essential for their ability to bind to and inhibit the HMG-CoA reductase enzyme. wikipedia.org The enzymatic hydroxylation and subsequent intramolecular cyclization (lactonization) of Atorvastatin preserves a specific stereochemical orientation, resulting in the (2R,4R) configuration of the 4-Hydroxy Atorvastatin Lactone metabolite. cymitquimica.comwikipedia.org

The synthesis of statins and their derivatives is a complex process where achieving the correct stereochemistry is a primary goal. researchgate.net Methodologies for determining the absolute configuration of such complex chiral molecules often involve a combination of synthesis and advanced spectroscopic techniques. For instance, chiroptical methods like electronic circular dichroism (ECD) spectroscopy, when paired with theoretical calculations such as time-dependent density functional theory (TD-DFT), are powerful tools for assigning the absolute configuration of newly synthesized, structurally related atropisomeric atorvastatin compounds. researchgate.net

Metabolic Pathways and Interconversion Dynamics

Enzymatic Formation of 4-Hydroxy Atorvastatin (B1662188) Lactone

The creation of 4-Hydroxy Atorvastatin Lactone is not a direct, single-step event but rather a result of sequential metabolic reactions, primarily hydroxylation and subsequent lactonization.

The initial and critical step in the formation of hydroxylated atorvastatin metabolites is mediated by the cytochrome P450 (CYP) enzyme system, predominantly CYP3A4 and to a lesser extent, CYP3A5. nih.govnih.govresearchgate.net These enzymes are responsible for the oxidation of the parent atorvastatin molecule, leading to the formation of ortho-hydroxyatorvastatin and para-hydroxyatorvastatin (4-hydroxy atorvastatin). nih.govresearchgate.netnih.gov

While both CYP3A4 and CYP3A5 contribute to this hydroxylation, in vitro studies have demonstrated that CYP3A4 is the major isoform involved. nih.gov The intrinsic clearance for the formation of para-hydroxyatorvastatin and ortho-hydroxyatorvastatin by CYP3A4 is significantly higher than that by CYP3A5. nih.gov Research indicates that atorvastatin is preferentially metabolized by CYP3A4. nih.govresearchgate.net

Interestingly, the lactone form of atorvastatin exhibits a significantly higher affinity for CYP3A4 than its acid counterpart. nih.gov This suggests that the lactonization of atorvastatin may be a critical initial step before the highly efficient CYP3A4-mediated hydroxylation to form 4-hydroxy atorvastatin lactone directly from atorvastatin lactone. nih.govsemanticscholar.orgcaymanchem.com The metabolism of atorvastatin lactone by human liver microsomes results in both para-hydroxy and ortho-hydroxy metabolites. nih.gov

Table 1: Michaelis-Menten constants (Km) for the formation of hydroxylated metabolites by CYP3A4

| Substrate | Metabolite | Km (μM) |

|---|---|---|

| Atorvastatin Acid | para-hydroxy atorvastatin | 25.6 ± 5.0 |

| Atorvastatin Acid | ortho-hydroxy atorvastatin | 29.7 ± 9.4 |

| Atorvastatin Lactone | para-hydroxy atorvastatin lactone | 1.4 ± 0.2 |

| Atorvastatin Lactone | ortho-hydroxy atorvastatin lactone | 3.9 ± 0.2 |

Data sourced from in vitro studies with human liver microsomes. nih.gov

The conversion of the pharmacologically active acid forms of atorvastatin and its hydroxylated metabolites to their inactive lactone counterparts is significantly facilitated by UDP-glucuronosyltransferases (UGTs). acs.orgcaymanchem.comnih.gov This process, known as lactonization, can occur via the formation of an acyl-glucuronide intermediate. nih.govnih.gov

Studies have identified UGT1A1, UGT1A3, and UGT2B7 as the primary isoforms involved in the lactonization of statins. acs.orgnih.gov Among these, UGT1A3 demonstrates the highest capacity for this conversion. acs.orgnih.govpharmgkb.org The conversion rates for atorvastatin are notable, though less rapid than for some other statins like pitavastatin. acs.orgpharmgkb.org The formation of 4-hydroxy atorvastatin lactone can, therefore, be a result of the UGT-mediated lactonization of 4-hydroxy atorvastatin acid. mdpi.comresearchgate.net Research has shown a correlation between higher UGT1A1 activity and increased formation rates of 2-OH ATV L and 4-OH ATV L. frontiersin.org

Table 2: UGT Isoforms Involved in Statin Lactonization

| UGT Isoform | Contribution to Lactonization |

|---|---|

| UGT1A1 | Significant |

| UGT1A3 | Highest Capacity |

| UGT2B7 | Significant |

Data based on studies with six clinically relevant statins. acs.orgnih.gov

There are two primary pathways leading to the formation of 4-Hydroxy Atorvastatin Lactone:

Hydroxylation followed by Lactonization: Atorvastatin acid is first hydroxylated by CYP3A4/5 to form 4-hydroxy atorvastatin acid. researchgate.net This active metabolite is then converted to its inactive lactone form, 4-Hydroxy Atorvastatin Lactone, through UGT-mediated glucuronidation and subsequent intramolecular rearrangement. nih.govmdpi.com

Lactonization followed by Hydroxylation: Atorvastatin acid is first converted to atorvastatin lactone. nih.gov This lactone form then undergoes hydroxylation by CYP3A4 to directly produce 4-Hydroxy Atorvastatin Lactone. nih.govcaymanchem.com The significantly higher affinity of atorvastatin lactone for CYP3A4 supports the relevance of this pathway. nih.gov

Hydroxy Acid-Lactone Interconversion

The relationship between 4-Hydroxy Atorvastatin and its lactone form is not static but exists as a dynamic, reversible equilibrium influenced by physiological conditions.

The interconversion between the hydroxy acid and lactone forms of statins, including the 4-hydroxy atorvastatin metabolite, is highly dependent on pH. nih.govrsc.orgsci-hub.se Under acidic conditions (pH < 6), the equilibrium is reversible, though it still favors the hydroxy acid form. rsc.orgsci-hub.se The lactone form is less stable than the hydroxy acid form in both mildly acidic and basic conditions. nih.govrsc.org

In acidic environments, the lactonization is an acid-catalyzed intramolecular esterification. sci-hub.se Conversely, under neutral to alkaline conditions (pH > 6), the hydrolysis of the lactone to the hydroxy acid is the predominant and practically irreversible reaction. sci-hub.seresearchgate.net At physiological pH, the equilibrium strongly favors the open-ring hydroxy acid form. sci-hub.se

Theoretical studies using density functional theory (DFT) have investigated the energy barriers for this interconversion. nih.govrsc.org The hydrolysis of the lactone under basic conditions is energetically favorable, while the activation energy for hydrolysis is significantly lower in basic conditions compared to acidic conditions. nih.gov

In vitro kinetic studies have provided quantitative insights into the rates of hydrolysis and lactonization. The hydrolysis of atorvastatin lactone to atorvastatin acid has been observed to occur in human serum at room temperature. caymanchem.comcaymanchem.com The hydrolysis of lactone forms can also be catalyzed by enzymes such as paraoxonases (PONs) in addition to non-enzymatic hydrolysis. semanticscholar.org

Studies have shown that the hydrolysis of the lactone form follows pseudo-first-order kinetics. mdpi.com The rate of this conversion is influenced by the pH of the medium, with complete conversion to the ring-opened form occurring within hours at alkaline pH. mdpi.com The presence of certain cyclodextrins can also influence the rate of lactone hydrolysis. mdpi.com

In Vitro Metabolic Fate in Subcellular and Cellular Systems

The biotransformation of atorvastatin is a complex process involving multiple enzymatic pathways and interconversions between its acid and lactone forms. The study of its metabolic fate in controlled in vitro systems, such as human liver and intestinal microsomes, is crucial for understanding its disposition. 4-Hydroxy Atorvastatin Lactone is a significant metabolite in these pathways.

Human liver microsomes (HLMs) are the primary tool for investigating hepatic drug metabolism. Both atorvastatin acid and its corresponding lactone are metabolized in HLMs, mainly by cytochrome P450 enzymes CYP3A4 and CYP3A5, to form hydroxylated metabolites. researchgate.net The metabolism of atorvastatin lactone results in the formation of ortho-hydroxy atorvastatin lactone and para-hydroxy atorvastatin lactone (4-Hydroxy Atorvastatin Lactone). researchgate.net

Research indicates that the lactone form of atorvastatin is a preferred substrate for CYP3A4 compared to the acid form. researchgate.netresearchgate.net This is highlighted by a significantly higher affinity (lower Kₘ value) of para-hydroxy atorvastatin lactone (1.4 ± 0.2 μM) for the enzyme compared to para-hydroxy atorvastatin acid (25.6 ± 5.0 μM). researchgate.netresearchgate.net This preferential metabolism suggests that the conversion of atorvastatin acid to its lactone form is a critical step preceding its elimination and may be the more relevant pathway for drug clearance and interactions. researchgate.netresearchgate.net The formation of 4-Hydroxy Atorvastatin Lactone is a key part of this metabolic cascade. nih.gov

Intrinsic clearance (CLᵢₙₜ) quantifies the metabolic capacity of the liver. Comparative studies in HLMs have demonstrated that the intrinsic clearance of atorvastatin lactone is substantially higher than that of atorvastatin acid. The formation clearance for the para-hydroxy metabolite (4-Hydroxy Atorvastatin Lactone) from atorvastatin lactone was found to be approximately 83-fold higher than its formation from atorvastatin acid. researchgate.netresearchgate.net This pronounced difference underscores the metabolic efficiency of the lactone pathway.

Table 1: Comparative In Vitro Metabolic Parameters in Human Liver Microsomes

| Parameter | Atorvastatin Acid Metabolite | Atorvastatin Lactone Metabolite | Fold Difference (Lactone vs. Acid) |

| Kₘ for para-hydroxy metabolite formation (μM) | 25.6 ± 5.0 | 1.4 ± 0.2 | ~18x higher affinity |

| Formation CLᵢₙₜ for para-hydroxy metabolite (μL/min/mg) | 35.5 ± 48.1 | 2949 ± 3511 | ~83x higher |

| Formation CLᵢₙₜ for ortho-hydroxy metabolite (μL/min/mg) | 45.8 ± 59.1 | 923 ± 965 | ~20x higher |

| Data sourced from Jacobsen et al. (2000). researchgate.netresearchgate.net |

Interactions with Drug Transporters in In Vitro Models

Drug transporters are critical in mediating the uptake and efflux of drugs and their metabolites across cellular membranes, significantly impacting their pharmacokinetic profiles.

Organic Anion Transporting Polypeptides, particularly OATP1B1, are key uptake transporters in the liver responsible for the hepatic clearance of many drugs, including atorvastatin acid. nih.govresearchgate.net However, the lactone forms, including 4-Hydroxy Atorvastatin Lactone, exhibit different characteristics. Clinical studies involving the OATP inhibitor rifampin showed that while plasma concentrations of atorvastatin acid and its hydroxylated acid metabolites increased dramatically, the concentrations of the corresponding lactone forms, including 4-Hydroxy Atorvastatin Lactone, increased to a lesser extent. nih.govresearchgate.net This suggests that while OATP transporters are crucial for the hepatic uptake of the acid forms, they play a less significant role in the direct uptake of 4-Hydroxy Atorvastatin Lactone from the circulation. nih.govresearchgate.net The primary route for the presence of 4-Hydroxy Atorvastatin Lactone in hepatocytes is likely through intracellular lactonization of the OATP-transported acid form or hydroxylation of the parent lactone.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating 4-Hydroxy Atorvastatin (B1662188) Lactone from its parent compound and other related metabolites. The choice of technique depends on the required sensitivity and the nature of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed and robust method for the quantification of 4-Hydroxy Atorvastatin Lactone. d-nb.info Its high sensitivity and specificity make it ideal for detecting the low concentrations typically found in biological fluids. d-nb.infoemrespublisher.com

Numerous LC-MS/MS methods have been developed and validated for the simultaneous analysis of atorvastatin and its metabolites, including 4-Hydroxy Atorvastatin Lactone. nih.govnih.gov These methods are designed to be sensitive, rapid, and reliable. nih.gov Validation is performed according to regulatory guidelines, ensuring accuracy, precision, linearity, and stability. core.ac.uk

A key challenge in method development is the potential for interconversion between the lactone metabolites and their corresponding acid forms during sample collection, storage, and analysis. nih.govosf.io To minimize this, procedures such as maintaining low temperatures (e.g., autosampler at 4°C) and controlling the pH of the plasma sample (e.g., using acetic acid in the precipitation solvent) are often implemented. nih.govresearchgate.net

Sample preparation typically involves protein precipitation or solid-phase extraction (SPE) to remove interferences from biological matrices like human plasma or serum. nih.govnih.govakjournals.com Chromatographic separation is commonly achieved using reversed-phase columns, such as C18 or phenyl columns, with gradient elution. nih.govnih.gov The mobile phase often consists of an aqueous component with a modifier like formic or acetic acid and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com

The sensitivity of these methods allows for low limits of quantification (LLOQ), often in the range of 0.05 to 0.5 ng/mL, which is necessary for pharmacokinetic studies. nih.govnih.gov For instance, one method achieved a lower limit of quantitation of 0.05 ng/mL for 4-Hydroxy Atorvastatin Lactone in human plasma. nih.gov Another reported a detection limit of 0.05 fmol. mdpi.com

Tandem mass spectrometry, operating in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity for quantification. nih.gov This technique involves monitoring a specific precursor-to-product ion transition for each analyte. scispace.com Positive electrospray ionization (ESI) is typically used, where the protonated molecular ion [M+H]⁺ serves as the precursor ion. akjournals.commdpi.com This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. akjournals.com

The specific MRM transitions are a critical parameter for the selective detection of each compound. For 4-Hydroxy Atorvastatin Lactone, several transitions have been reported.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| 4-Hydroxy Atorvastatin Lactone | 556.7 | 448.1 (target) / 422.1 (qualifier) | Not Specified | mdpi.com |

| 4-Hydroxy Atorvastatin Lactone | 557.3 | 448.3 | Not Specified | jddtonline.info |

| Atorvastatin | 559.1 | 440.1 | Not Specified | mdpi.com |

| Atorvastatin Lactone | 541.36 | 448.02 | 19 | core.ac.ukresearchgate.net |

| 2-Hydroxy Atorvastatin Lactone | 556.7 | 448.1 | Not Specified | mdpi.com |

| 4-Hydroxy Atorvastatin | 574.8 | 440.2 | Not Specified | mdpi.com |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

While LC-MS/MS is the preferred method, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection has also been used for the analysis of atorvastatin and its metabolites. nih.govjddtonline.info These methods are generally less sensitive than mass spectrometric techniques, with higher limits of quantification, which may be insufficient for studies requiring low detection levels. researchgate.net

An optimized RP-HPLC method was developed for the simultaneous determination of atorvastatin (acid and lactone forms), ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin. nih.gov The optimization involved factors such as the mobile phase composition, column temperature, and flow rate to achieve adequate separation. nih.gov A study utilizing a C18 column and a mobile phase of acetonitrile and buffer with UV detection at 246 nm was reported for atorvastatin and other compounds. jddtonline.info However, the applicability of these less sensitive methods for the low concentrations of 4-Hydroxy Atorvastatin Lactone in biological samples is limited. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (250mm x 4.6mm, 5µm) | jddtonline.info |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and acetonitrile (40:60 v/v) | jddtonline.info |

| Flow Rate | 1.0 mL/min | jddtonline.info |

| Detection | UV at 254 nm | jddtonline.info |

| Retention Time (Atorvastatin) | 5.70 min | jddtonline.info |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another analytical technique that has been applied for the estimation of atorvastatin, often in combination with other drugs in pharmaceutical dosage forms. akjournals.comglobalresearchonline.net For instance, a method was developed for atorvastatin calcium and losartan (B1675146) potassium using a mobile phase of methanol–carbon tetrachloride–ethyl acetate–glacial acetic acid on silica (B1680970) gel plates, with densitometric detection at 238 nm. akjournals.com Another HPTLC method separated atorvastatin calcium and nicotinic acid. globalresearchonline.net While HPTLC is a simple and rapid technique, specific validated methods focusing on the quantification of 4-Hydroxy Atorvastatin Lactone in biological matrices are not widely reported in the literature, which is dominated by LC-MS/MS-based approaches. jddtonline.info

Mass Spectrometry Approaches for Structural Elucidation

Mass spectrometry is a powerful tool not only for quantification but also for the structural elucidation of compounds like 4-Hydroxy Atorvastatin Lactone. High-resolution mass spectrometry (HR-MS) and multi-stage mass spectrometry (MSⁿ) are used to determine elemental composition and establish fragmentation pathways. researchgate.netgoogle.com

The fragmentation pattern provides a fingerprint for the molecule. In positive ion electrospray mass spectrometry, 4-Hydroxy Atorvastatin Lactone (C₃₃H₃₃FN₂O₅, Molecular Weight: 556.62) typically shows a protonated molecular ion [M+H]⁺ at m/z 557.3. jddtonline.infoscbt.com The fragmentation of this precursor ion leads to several diagnostic product ions. The product ion mass spectrum for 4-hydroxyatorvastatin lactone shows a prominent fragment that can be used for its identification and quantification. nih.gov The fragmentation pathways of atorvastatin and its metabolites often involve characteristic losses related to the core structure, which aids in their structural confirmation. emrespublisher.com

Electrospray Ionization (ESI) Modes (Positive and Negative)

Electrospray ionization (ESI) is the most common ionization source used for the analysis of 4-Hydroxy Atorvastatin Lactone and related compounds. Both positive and negative ESI modes have been successfully employed.

In positive ion mode , the analyte is typically detected as a protonated molecule, [M+H]⁺. nih.govrsc.org This mode is frequently chosen for the simultaneous analysis of atorvastatin and its various metabolites, including the lactone forms. nih.govrsc.orgnih.gov For 4-Hydroxy Atorvastatin Lactone, the response is optimized to achieve maximum signal intensity and a stable response. osf.io The selection of precursor ions, which are the pseudomolecular ions [M+H]⁺, is a critical step in method development. nih.gov

Negative ion mode has also been utilized, particularly to enhance selectivity and sensitivity. nih.gov One study reported that while most methods use positive ion mode, they developed a method using negative ESI to improve the analysis of atorvastatin and its hydroxylated metabolites. nih.gov The choice between positive and negative mode can depend on the specific requirements of the assay, such as the desired sensitivity and the need to minimize interferences from the sample matrix.

Tandem Mass Spectrometry (MS/MS and MSn) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the unequivocal identification and quantification of 4-Hydroxy Atorvastatin Lactone. This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and its subsequent fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity. rsc.orgnih.gov

For 4-Hydroxy Atorvastatin Lactone, specific precursor-to-product ion transitions are monitored. For instance, in positive ion mode, a common transition for para-hydroxy atorvastatin lactone is m/z 557.3 → 448.3. rsc.org The fragmentation patterns are carefully studied to select the most abundant and stable product ions for quantification. nih.govnih.gov The collision energy is optimized for each transition to maximize the signal of the product ions. nih.govresearchgate.neticm.edu.pl The mass differences between the acid and lactone forms, typically 18 units, allow for their selective analysis even if they are not chromatographically separated. nih.gov

Table 1: Selected Reaction Monitoring (SRM) Transitions for 4-Hydroxy Atorvastatin Lactone and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| para-Hydroxy Atorvastatin Lactone | 557.3 | 448.3 | Positive ESI | rsc.org |

| para-Hydroxy Atorvastatin | 575.5 | 440.5 | Positive ESI | rsc.org |

| para-Hydroxy Atorvastatin | 575.54 | 440.18 | Positive ESI | researchgate.neticm.edu.pl |

| Atorvastatin | 559.4 | 440.1 | Positive ESI | rsc.org |

| Atorvastatin Lactone | 541.3 | 448.3 | Positive ESI | rsc.org |

Advanced Sample Preparation Strategies

Effective sample preparation is critical to remove interfering endogenous components from biological matrices like plasma and serum, thereby improving the accuracy and reliability of the analysis. d-nb.info The instability of lactone compounds, which can hydrolyze to their corresponding acid forms, necessitates careful handling during sample preparation. osf.ionih.govnih.gov This includes processing samples at reduced temperatures (e.g., 4°C or on an ice-water slurry) and acidifying the sample to a pH of around 4-6 to minimize this conversion. nih.govresearchgate.net

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of 4-Hydroxy Atorvastatin Lactone and its related compounds from biological fluids. osf.ionih.govscispace.comnih.gov SPE offers cleaner extracts compared to simpler methods like protein precipitation. osf.io

Various SPE sorbents have been employed, with reversed-phase materials like C18 and polymeric sorbents such as Oasis HLB being common choices. osf.ioscispace.comemrespublisher.com The general SPE procedure involves conditioning the cartridge, loading the pre-treated plasma sample, washing the cartridge to remove interferences, and finally eluting the analytes with an appropriate organic solvent. osf.ioscispace.com For instance, one method utilized Waters Oasis HLB SPE columns, which were pre-treated with methanol and ammonium acetate buffer. After loading the sample, the columns were washed, dried, and the analytes were eluted with a methanol-water mixture. scispace.com The efficiency of SPE is demonstrated by high extraction recoveries, often exceeding 80-88%. osf.io

Protein Precipitation Methods

Protein precipitation (PPT) is a simpler and faster sample preparation technique compared to SPE. osf.iod-nb.info It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate the proteins. nih.govuio.no Often, an acid like formic acid or acetic acid is included in the precipitation solvent to aid in protein removal and to stabilize the lactone compounds. researchgate.netuio.no

In a typical PPT procedure, a small volume of plasma (e.g., 50 µL) is mixed with a larger volume of the precipitation solvent. nih.govresearchgate.net After vortexing and centrifugation, the clear supernatant containing the analytes is collected and injected into the LC-MS/MS system. nih.govuio.no While PPT is high-throughput, it may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects. osf.io However, for many applications, the simplicity and speed of PPT make it a suitable choice, with studies reporting good accuracy and precision. nih.gov One method successfully extracted atorvastatin and its five metabolites from just 50 μL of human plasma using protein precipitation. nih.gov Another approach used a mixture of methanol, acetonitrile, and aqueous zinc sulfate (B86663) for precipitation. uio.no

Mechanistic Aspects of 4 Hydroxy Atorvastatin Lactone Activity

Molecular Interactions with Relevant Biological Targets (In Vitro Studies)

4-Hydroxy atorvastatin (B1662188) lactone is a metabolite of atorvastatin, a drug used to lower cholesterol. caymanchem.com While atorvastatin is primarily active in its hydroxy-acid form, the lactone metabolite also exhibits biological activity. nih.gov In vitro studies have been crucial in elucidating the molecular interactions of 4-hydroxy atorvastatin lactone with various biological targets.

The primary target of statins is HMG-CoA reductase, an enzyme essential for cholesterol synthesis. drugbank.com While the hydroxylated acid metabolites of atorvastatin, such as 4-hydroxy atorvastatin, are potent inhibitors of this enzyme, the lactone forms are generally considered inactive in this regard. researchgate.net However, atorvastatin lactone, a related compound, has been shown to have a significantly higher affinity for the metabolizing enzyme CYP3A4 compared to its acid form. nih.gov

In vitro studies using human liver microsomes have demonstrated the inhibitory effects of various statin lactones on cytochrome P450 enzymes. nih.gov Specifically, atorvastatin lactone was found to be a potent inhibitor of CYP3A4/5 activity. nih.gov This suggests that 4-hydroxy atorvastatin lactone may also interact with and potentially inhibit CYP3A4. Further research has shown that atorvastatin and its metabolites, including the lactones, are ligands for the human pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism enzymes like CYP3A4. nih.gov In primary human hepatocytes, atorvastatin lactone induced CYP3A4 expression to a similar extent as the parent drug. nih.gov

Interactive Data Table: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Statin Lactones

This table summarizes the half-maximal inhibitory concentrations (IC50) of various statin lactones against different CYP450 enzymes, as determined in in vitro studies with human liver microsomes.

| Statin Lactone | CYP2C8 (IC50, µM) | CYP2C9 (IC50, µM) | CYP2C19 (IC50, µM) | CYP3A4/5 (IC50, µM) |

| Atorvastatin | >50 | >50 | >50 | 5.6 |

| Cerivastatin | >50 | >50 | >50 | 8.1 |

| Fluvastatin | >50 | >50 | >50 | 14.9 |

| Simvastatin | >50 | >50 | >50 | 15.2 |

| Lovastatin | >50 | >50 | >50 | 24.1 |

| Rosuvastatin | >50 | 20.5 | >50 | 20.7 |

| Pitavastatin | >50 | >50 | >50 | >50 |

| Pravastatin | >50 | >50 | >50 | >50 |

Data sourced from in vitro studies on human liver microsomes. nih.gov

Interconversion Potential to HMG-CoA Reductase Inhibitory Forms

A critical aspect of the activity of 4-hydroxy atorvastatin lactone is its potential to convert to its corresponding hydroxy-acid form, which is a potent inhibitor of HMG-CoA reductase. drugbank.com This interconversion between the lactone and acid forms is a pH-dependent equilibrium. rsc.org

Under acidic conditions, such as those found in simulated gastric fluid, the lactone form is favored. rsc.orgresearchgate.net Conversely, at physiological pH (around 7.4) and higher, the equilibrium shifts towards the more stable hydroxy-acid form. rsc.org This hydrolysis of the lactone to the active acid form can be catalyzed by enzymes such as paraoxonases and carboxylesterases found in the liver and other tissues. nih.govnih.gov

The reverse reaction, the lactonization of the acid form, can be facilitated by UDP-glucuronosyltransferases (UGTs). nih.gov Theoretical studies using density functional theory (DFT) have investigated the energy barriers for this interconversion. These studies indicate that while the lactone form is less stable than the hydroxy-acid form under both mildly acidic and basic conditions, the conversion is a reversible process. rsc.orgrsc.org The activation energy for the hydrolysis of the lactone is lower under basic conditions compared to acidic conditions, suggesting that the conversion to the active acid form is more favorable in the physiological environment. rsc.org

Modulatory Effects on Cytochrome P450 Enzyme Activities (In Vitro Context)

In vitro studies have revealed that 4-hydroxy atorvastatin lactone and other atorvastatin metabolites can modulate the activity of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of numerous drugs. nih.gov

Atorvastatin lactone has been identified as a more potent inhibitor of CYP3A4/5 than its corresponding acid form. nih.gov In one study using human liver microsomes, atorvastatin lactone exhibited an IC50 value of 5.6 µM for CYP3A4/5-mediated activity. nih.gov This is a stronger inhibitory effect compared to several other statin lactones. nih.gov In contrast, the acid forms of most statins, including atorvastatin, generally show minimal inhibitory effects on CYP enzymes. nih.gov

Furthermore, atorvastatin and its metabolites, including the lactones, have been shown to be ligands for the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of CYP3A4. nih.gov In vitro experiments with primary human hepatocytes demonstrated that atorvastatin lactone induced CYP3A4 mRNA expression to a similar degree as rifampin, a classic PXR activator. nih.gov However, the para-hydroxy metabolite of atorvastatin showed significantly reduced induction of CYP3A4. nih.gov This differential effect of the metabolites on PXR-dependent gene expression suggests a complex regulatory mechanism. nih.gov

It has also been noted that 4-hydroxy atorvastatin lactone does not appear to have significant drug interactions with drugs metabolized by CYP3A5. biosynth.com

Interactive Data Table: Induction of CYP3A4 mRNA Expression by Atorvastatin and its Metabolites in Primary Human Hepatocytes

This table illustrates the fold induction of CYP3A4 messenger RNA (mRNA) expression in primary human hepatocytes after treatment with various atorvastatin-related compounds. The data is presented as the median fold change relative to a control group.

| Compound | Median Fold Induction of CYP3A4 mRNA |

| Rifampin (control) | 8.6 |

| Atorvastatin | 6.5 |

| Atorvastatin Lactone | 7.1 |

| ortho-hydroxy atorvastatin | 7.9 |

| para-hydroxy atorvastatin | 2.5 |

| Pravastatin (negative control) | No induction |

Data represents the median fold change from three independent experiments on primary human hepatocyte cultures. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Hydroxy Acid-Lactone Interconversion Energies

The interconversion between the active hydroxy acid form and the inactive lactone form is a critical aspect of statin chemistry, influenced by pH. Density Functional Theory (DFT) has been employed to investigate the energetics of this process for atorvastatin (B1662188), the parent compound of 4-Hydroxy Atorvastatin Lactone. These studies provide a foundational understanding of the stability of the lactone ring.

Theoretical investigations have shown that the lactone form of atorvastatin is generally less stable than its corresponding hydroxy acid form under both mildly acidic and basic conditions. rsc.orgnih.govrsc.org The mechanism for the lactonization-hydrolysis interconversion has been explored, revealing the energy barriers associated with these transformations.

Under mildly acidic conditions, the hydrolysis activation energy barrier for atorvastatin lactone is approximately 19 kcal/mol. rsc.orgnih.gov In the presence of a carboxylic acid, the equilibrium is slightly shifted toward the lactone, with a product-substrate energy difference of about 4 kcal/mol. rsc.orgnih.gov Conversely, under basic conditions, the energy gain from hydrolysis is significantly larger, around 18 kcal/mol, indicating a strong thermodynamic preference for the open-ring hydroxy acid form. rsc.orgnih.gov The activation barrier for hydrolysis in basic conditions is substantially lower, calculated to be 6 kcal/mol. rsc.orgnih.gov

A direct, one-step interconversion under physiological conditions is considered unfavorable due to a high activation energy barrier of 35 kcal/mol. rsc.orgnih.govresearchgate.net These computational findings are consistent with experimental observations where the hydroxy acid form predominates at pH values of 7 or higher. researchgate.net

The following table summarizes the key energetic data from DFT studies on the interconversion of atorvastatin's hydroxy acid and lactone forms.

| Condition | Process | Activation Energy Barrier (kcal/mol) | Energy Difference (Product - Substrate) (kcal/mol) |

| Mildly Acidic | Hydrolysis | 19 rsc.orgnih.gov | - |

| Mildly Acidic (with carboxylic acid) | Lactonization | - | 4 rsc.orgnih.gov |

| Basic | Hydrolysis | 6 rsc.orgnih.gov | -18 rsc.orgnih.gov |

| Physiological (One-Step) | Interconversion | 35 rsc.orgnih.govresearchgate.net | - |

Molecular Modeling and Dynamics Simulations of Conformational Flexibility

The conformational flexibility of atorvastatin and its metabolites is a key determinant of their interaction with biological targets. Molecular modeling and dynamics simulations have been used to explore the conformational landscape of these molecules.

Atorvastatin is recognized for its significant flexibility, which arises from a greater number of rotatable carbon-carbon single bonds compared to other statins like fluvastatin. rsc.orgnih.gov This inherent flexibility is also reflected in the lower energy barriers for its lactonization and hydrolysis reactions. rsc.orgnih.gov

The table below outlines key conformational features and energetic aspects for atorvastatin models derived from computational studies.

| Molecular Feature | Parameter | Value/Observation |

| Overall Flexibility | Comparison to Fluvastatin | More flexible due to more rotatable C-C bonds. rsc.orgnih.gov |

| Side Chain Conformation | Stabilizing Interaction | Intramolecular hydrogen bonding between hydroxyl and carbonyl groups. researchgate.net |

| Aryl Ring Orientation | Phenyl Ring Dihedral Angle | ~48-49° researchgate.net |

| Aryl Ring Orientation | Fluorophenyl Ring Dihedral Angle | ~57-61° researchgate.net |

| Aryl Ring Rotation | Rotational Energy Barrier | Calculated to assess chiral axis stability in model compounds. mdpi.com |

Q & A

Q. What are the primary metabolic pathways of 4-hydroxy atorvastatin lactone (4-HATL) in vivo, and how can they be experimentally tracked?

4-Hydroxy atorvastatin lactone is formed via glucuronidation of the active metabolite 4-hydroxy atorvastatin acid (4-HAT) by uridine diphosphate glucuronosyltransferases (UGTs) . To track this conversion:

- Use LC-MS/MS with optimized chromatographic separation (e.g., C18 columns, gradient elution with acetonitrile/ammonium formate) to distinguish 4-HAT from its lactone form .

- Validate methods using plasma samples from animal models (e.g., rats) administered atorvastatin, ensuring detection limits ≤1 ng/mL for pharmacokinetic profiling .

Q. What analytical techniques are most reliable for quantifying 4-HATL in biological matrices?

- HPLC-PDA : Employ a chemometric-optimized protocol with mobile phases adjusted to pH 3.0–4.0 to resolve ortho- and para-hydroxy metabolites from the lactone .

- LC-MS/MS : Use deuterated internal standards (e.g., 4-hydroxy atorvastatin lactone-d5) to improve accuracy in human plasma, with extraction via methyl tert-butyl ether and reconstitution in methanol/water .

Q. How do enzymatic factors influence the interconversion between 4-HAT and its lactone form?

- CYP3A4 inhibition assays : Co-administer ketoconazole (a CYP3A4 inhibitor) to assess reduced hydroxylation of atorvastatin, indirectly affecting lactone formation .

- UGT activity studies : Use recombinant UGT isoforms (e.g., UGT1A3) to quantify glucuronidation rates, correlating with lactone levels in hepatic microsomes .

Advanced Research Questions

Q. How does pH influence the equilibrium between 4-HAT and its lactone form during formulation studies?

- pH-dependent stability assays : At pH < 3, lactone formation dominates (Keq ≈ 0.8), while hydrolysis to 4-HAT occurs at pH > 6 . Use buffered solutions (e.g., citrate pH 4.0) to stabilize lactone in pre-formulation studies.

- Excipient compatibility : Avoid acidic excipients (e.g., stearic acid) that lower microenvironmental pH, accelerating lactonization. Monitor via HPLC with UV detection at 244 nm .

Q. What methodological challenges arise in pharmacokinetic modeling of 4-HATL, and how can they be addressed?

- Nonlinear kinetics : Use population PK models incorporating saturable metabolism (e.g., Michaelis-Menten terms for CYP3A4/UGT1A3 activity) .

- Metabolite cross-talk : Apply simultaneous quantification of 4-HAT, 4-HATL, and atorvastatin lactone (ATL) in plasma to avoid misattribution of clearance pathways .

Q. How should researchers resolve contradictory data on metabolite ratios in genetic polymorphism studies?

- Genotype-stratified analysis : Stratify cohorts by SLCO1B1 (rs4149056) and ABCB1 (rs1045642) haplotypes, which alter transporter activity and lactone bioavailability .

- Covariate adjustment : Include renal/hepatic function as covariates in multivariate regression to account for non-genetic variability in lactone:acid ratios .

Q. What synthetic strategies improve yield and purity of 4-HATL for reference standards?

Q. How do genetic polymorphisms in drug transporters affect 4-HATL disposition in special populations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.